6,7-Dimethoxy-3,4-dihydroquinoline - 439095-32-6

6,7-Dimethoxy-3,4-dihydroquinoline

Catalog Number: EVT-1616926
CAS Number: 439095-32-6
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6,7-Dimethoxy-3,4-dihydroquinoline is a chemical compound with the empirical formula C11H14ClNO2 . It is used in the synthesis of Tetrabenazine . It is a light yellow to yellow crystalline powder .

Synthesis Analysis

A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroquinoline has been developed. This method is based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) .

Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-3,4-dihydroquinoline is represented by the InChI code: 1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H .

Chemical Reactions Analysis

In the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-hydroxybenzyl alcohols, products of a Michael aza reaction, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols were obtained .

Physical And Chemical Properties Analysis

6,7-Dimethoxy-3,4-dihydroquinoline is a light yellow to yellow crystalline powder . It is readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .

Synthesis Analysis
  • Bischler-Napieralski Reaction: This classic method involves cyclizing an amide derived from β-phenethylamine with a suitable dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). [, , ]
  • Pomeranz-Fritsch-Bobbitt Cyclization: This method involves cyclizing a benzylaminoacetaldehyde dialkyl acetal with a strong acid catalyst. []
  • Ritter Reaction: This approach utilizes the reaction between a suitable alcohol and a nitrile in the presence of a strong acid catalyst. [, ]
Molecular Structure Analysis
  • N-Alkylation: The nitrogen atom readily undergoes alkylation with alkyl halides or other alkylating agents to form N-alkylated derivatives. [, , , , ]
  • Acylation: The nitrogen atom can be acylated using acyl chlorides or anhydrides to produce N-acylated products. [, ]
  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring undergoes electrophilic substitution reactions such as halogenation, nitration, and sulfonation, allowing for the introduction of various substituents. []
  • Cycloaddition Reactions: The dihydroisoquinoline system can participate in cycloaddition reactions, forming complex polycyclic structures. [, , , ]
Mechanism of Action
  • P-Glycoprotein Inhibition: Derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline demonstrate potent inhibition of P-glycoprotein, a transmembrane protein responsible for multidrug resistance in cancer cells. [, , , ] This inhibition enhances the efficacy of chemotherapeutic agents. []
  • Sigma-2 Receptor Ligand: Specific derivatives show high selectivity for the sigma-2 receptor, a potential target for treating neuropathic pain. [] These ligands show promising antinociceptive effects in animal models. []
  • Induction of Granulocytic Differentiation: Some derivatives induce granulocytic differentiation in human leukemia cells, suggesting potential applications in cancer treatment. []
Physical and Chemical Properties Analysis
  • Solubility: It is likely soluble in organic solvents like ethanol, methanol, dichloromethane, and dimethylformamide. [, , , , ]
  • Stability: It is likely stable under standard conditions but might be sensitive to strong acids, bases, and oxidizing agents. []
Applications
  • Drug Discovery: The compound serves as a versatile building block for synthesizing novel compounds with potential therapeutic applications. [, , , , , , , , , ] Researchers have synthesized various derivatives exhibiting promising activities against cancer, neuropathic pain, and other ailments.
  • Development of Fluorescent Probes: The presence of the aromatic ring system within its structure allows for the development of fluorescent derivatives. [] These fluorescent probes hold potential for use in biological imaging and sensing applications.
  • Material Science: The unique structural features of 6,7-dimethoxy-3,4-dihydroisoquinoline and its derivatives make them attractive building blocks for developing novel materials. [, ] These materials could find applications in areas like optoelectronics and organic electronics.

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline

    Compound Description: This compound is a 3,4-dihydroisoquinoline derivative synthesized and evaluated in silico for potential biological activity and toxicity. The research focused on its potential contractile activity. []

    Relevance: This compound shares the core 6,7-dimethoxy-3,4-dihydroisoquinoline structure with the target compound. The key difference is the presence of a 2-chlorophenyl substituent at the 1-position and a methyl group at the 3-position in this related compound. []

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile

    Compound Description: This compound serves as a precursor in the Hantzsch-like synthesis of various heterocycles, including 10b-azachrysenes, a spirocyclic oxindole of 10b-azachrysene, and 10a-azaphenanthrene derivatives. []

    Relevance: This compound incorporates the core 6,7-dimethoxy-3,4-dihydroisoquinoline structure of the target compound. The distinction lies in the presence of an acetonitrile group at the 1-position in this related compound. []

N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine Derivatives

    Compound Description: This series of compounds acts as potent P-glycoprotein (P-gp) inhibitors. They demonstrated efficacy in reversing P-gp-mediated multidrug resistance, particularly with compound 12k showing promising activity and pharmacokinetic properties. []

    Relevance: These compounds contain the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety, directly derived from the target compound. They are linked to a quinazolin-4-amine core through an ethylphenyl bridge, exploring modifications for enhancing P-gp inhibitory activity. []

    Compound Description: This series of compounds represents a library designed by conjugating MC70, a known P-gp inhibitor containing the 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl moiety, with various furazan rings through flexible alkyl chains. This modification led to potent and selective P-gp ligands with improved activity and a substrate mechanism of action. []

    Relevance: These compounds incorporate the 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl moiety directly derived from the target compound. The addition of furazan rings via alkyl linkers modifies the structure, aiming for enhanced P-gp inhibition. []

    Compound Description: This compound is a cationic iridium complex synthesized from dopamine and incorporates two units of the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. The complex exhibits luminescent properties with an unusual cis arrangement of C∧N ligands and shows potential for light-emitting electrochemical cell (LEEC) devices. []

    Relevance: This complex utilizes two units of the target compound, 6,7-dimethoxy-3,4-dihydroisoquinoline, as the fundamental building blocks. This highlights the use of the core structure in constructing metal complexes with unique properties. []

Diastereomeric Reissert compounds of 6,7-dimethoxy-3,4-dihydroisoquinoline

    Compound Description: This research explored the synthesis of diastereomeric Reissert compounds by reacting chiral acid chlorides with 6,7-dimethoxy-3,4-dihydroisoquinoline. The study investigated their diastereoselectivity and applications in stereoselective synthesis. []

    Relevance: This study directly utilizes the target compound, 6,7-dimethoxy-3,4-dihydroisoquinoline, as a starting material for synthesizing diastereomeric Reissert compounds. This highlights the reactivity and synthetic utility of the core structure. []

1-(Substituted phenyl)-6,7-dimethoxy-3,4-dihydro- and -1,2,3,4-tetrahydroisoquinolines

    Compound Description: This study investigated the impact of phenyl substituents on the electronic properties of both 3,4-dihydro- and 1,2,3,4-tetrahydroisoquinolines with 6,7-dimethoxy substitutions. Using NMR and computational methods, the research explored inductive and resonance effects, providing insights into the electronic behavior of these compounds. []

    Relevance: These compounds are closely related to 6,7-dimethoxy-3,4-dihydroisoquinoline, exploring the effects of various substituents on the phenyl ring at position 1. They provide insights into the structure-property relationships and electronic properties influenced by substituent modifications. []

N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100,356)

    Compound Description: This compound, CP-100,356, functions as a dual MDR1/BCRP inhibitor and has been explored as a probe to assess the role of efflux transporters in oral drug absorption. Its in vivo application in rats demonstrated its ability to significantly increase the systemic exposure of MDR1 and MDR1/BCRP substrates, providing valuable insights into drug disposition. []

    Relevance: This compound incorporates the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety, directly derived from the target compound. It is linked to a complex quinazolin-2-amine core, showcasing its use in developing molecules targeting specific biological pathways. []

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

    Compound Description: This compound is a 3,4-dihydroisoquinoline derivative synthesized from eugenol methyl ether. It features methyl, methoxy, and benzyl groups, and its potential simultaneous antitumor, antimalarial, and antiviral properties are under investigation. []

    Relevance: This compound shares the core 6,7-dimethoxy-3,4-dihydroisoquinoline structure with the target compound, differing by a benzyl group at position 1 and a methyl group at position 3. This modification highlights the potential for introducing diverse substituents to modulate biological activity. []

    Compound Description: These are a series of compounds synthesized and evaluated for their affinity for serotonin and dopamine receptors and inhibitory activity against phosphodiesterases. This research aimed to understand the structure-activity relationships within this series and identify promising leads for further development. []

    Relevance: This study investigates compounds containing the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl fragment, highlighting its use as a building block for exploring diverse pharmacological targets, including receptors and enzymes. []

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

    Compound Description: This compound is a key chiral intermediate synthesized via a diastereoselective approach using the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. This synthesis provides an efficient route to access this valuable chiral building block for potential applications in medicinal chemistry. []

    Relevance: This compound shares the core structure of the target compound, 6,7-dimethoxy-3,4-dihydroisoquinoline, but exists in the reduced tetrahydroisoquinoline form and possesses a carboxylic acid group at position 1. This highlights the modification of the core structure for potential use in synthesizing more complex molecules. []

1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone]

    Compound Description: This compound features two units of the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety linked to a central phenylene ring via methanone bridges. Its synthesis and structural characterization are described, contributing to the understanding of bis-isoquinoline derivatives. []

    Relevance: This compound utilizes two units of the target compound, 6,7-dimethoxy-3,4-dihydroisoquinoline, connected through a phenylene linker. This example demonstrates the potential of using this core structure to create dimeric compounds with potentially distinct properties. []

Benzodioxol-substituted 4-spirocycloalkan(tetrahydropyran)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

    Compound Description: This series of compounds combines a benzodioxol moiety with a 4-spirocycloalkan(tetrahydropyran)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline system. These were synthesized and investigated for their antiarrhythmic activity. []

    Relevance: These compounds are structurally related to 6,7-dimethoxy-3,4-dihydroisoquinoline, incorporating the core structure in its reduced tetrahydroisoquinoline form. The additional benzodioxol and spirocycle modifications demonstrate the exploration of structural diversity based on the core scaffold for specific biological activities. []

    Compound Description: This research focused on the synthesis of novel 1-azolyl- and pyridoisoquinolines utilizing 6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl-acetonitrile as a key building block. The study explored the reactivity of this precursor with various dielectrophiles, leading to the formation of diverse heterocyclic systems. []

    Relevance: This work utilizes a close derivative of 6,7-dimethoxy-3,4-dihydroisoquinoline, modified with an acetonitrile group at the 1-position. This study demonstrates the use of this core structure in preparing fused heterocycles, further expanding its synthetic utility. []

    Compound Description: This research focuses on synthesizing various berbine derivatives, including pseudoberbenone and alloberbanone, utilizing 6,7-dimethoxy-3,4-dihydroisoquinoline as a starting material. The study elucidated stereochemical aspects and reaction pathways involved in constructing these complex alkaloid structures. []

    Relevance: This work directly utilizes the target compound, 6,7-dimethoxy-3,4-dihydroisoquinoline, as a key precursor for synthesizing a range of berbine derivatives. This demonstrates the significance of this core structure in accessing complex natural product-like scaffolds. []

1,3-Dimethyl-6,7-dimethoxy-3,4-dihydroisoquinoline

    Compound Description: This compound, synthesized from methyleugenol via a Ritter reaction, is a 3,4-dihydroisoquinoline derivative with methyl and methoxy substituents. Its synthesis, incorporating a direct cyclization approach, highlights the versatility of the Ritter reaction in constructing dihydroisoquinoline structures. [, ]

    Relevance: This compound shares the core 6,7-dimethoxy-3,4-dihydroisoquinoline structure with the target compound, with the addition of methyl groups at positions 1 and 3. This variation exemplifies how simple modifications can be introduced to the core scaffold, potentially impacting its chemical and biological properties. [, ]

    Compound Description: TAK-603 and related compounds are quinoline derivatives investigated for their bone resorption inhibitory effects. These compounds were inspired by justicidins and designed to target bone and joint diseases. TAK-603, particularly, demonstrated potent activity in preventing bone loss. []

    Relevance: While not directly containing the 6,7-dimethoxy-3,4-dihydroisoquinoline structure, TAK-603 shares a significant structural similarity due to the 6,7-dimethoxyquinoline moiety. This similarity suggests a potential overlap in their biological target space or mechanism of action, despite belonging to slightly different chemical classes. []

6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives

    Compound Description: This series of compounds explores the introduction of various substituents at the 2-position of the 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)tetrahydroisoquinoline system. These derivatives were evaluated for their cytotoxicity and multidrug resistance reversal activity in cancer cells. []

    Relevance: These compounds are closely related to 6,7-dimethoxy-3,4-dihydroisoquinoline, utilizing the core structure in its reduced tetrahydroisoquinoline form with additional substitutions at positions 1 and 2. This modification exemplifies the use of the core scaffold as a foundation for exploring structure-activity relationships and potential therapeutic applications. []

6,7-Dimethoxy-1-halobenzyl-1,2,3,4-tetrahydroisoquinolines

    Compound Description: This series of compounds features a halobenzyl group at position 1 of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline system. They represent a class of tetrahydroisoquinoline derivatives with potential biological activities depending on the halogen substituent. []

    Relevance: These compounds are structurally analogous to 6,7-dimethoxy-3,4-dihydroisoquinoline, sharing the core structure in its reduced tetrahydroisoquinoline form. The presence of a halobenzyl group at position 1 further diversifies the scaffold, potentially influencing its physicochemical and biological properties. []

α-(3,4-Dimethoxyphenyl)-3,4-dihydro-6,7-dimethoxy-α-[(4-methylphenyl)thio]-2(1H)-isoquinolineheptanenitrile (CL 329,753)

    Compound Description: This compound, CL 329,753, is a chemosensitizing agent that targets P-glycoprotein-mediated multidrug resistance. It exhibits improved biological properties compared to verapamil and cyclosporine A, effectively restoring sensitivity to antitumor drugs in MDR cancer cells. []

    Relevance: Although structurally distinct, CL 329,753 shares a notable resemblance to the target compound due to the presence of the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. This structural similarity suggests a potential overlap in their mechanism of action or binding interactions with P-glycoprotein, despite belonging to different chemical classes. []

6,7-(or 5,8-)Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolines

    Compound Description: This series of compounds represents a class of 3,4-dihydroisoquinoline derivatives synthesized via a tandem alkylation-cyclization procedure using oxiranes in the Ritter reaction. The reaction allows the introduction of various substituents at the 1-position and the incorporation of dimethyl groups at position 3. []

    Relevance: These compounds are structurally related to 6,7-dimethoxy-3,4-dihydroisoquinoline, featuring the core structure with additional substitutions. The variation in the position of methoxy groups (6,7- or 5,8-) and the presence of dimethyl groups at position 3 illustrate the versatility of this synthetic approach in generating structural diversity around the core scaffold. []

(3,3-Dipropyl-6,7-Dimethoxy-3,4-Dihydroisoquinolin-1(2H)-Ylidene)-Acetamide Hydrochlorides

    Compound Description: This series of compounds represents a class of 3,4-dihydroisoquinoline derivatives with dipropyl substitutions at position 3 and an acetamide group at position 1. They were synthesized and evaluated for their analgesic and anti-inflammatory activities. []

    Relevance: These compounds are structurally analogous to 6,7-dimethoxy-3,4-dihydroisoquinoline, sharing the core structure with modifications. The incorporation of dipropyl groups at position 3 and an acetamide moiety at position 1 highlights the exploration of structural variations based on the core scaffold to target specific pharmacological activities. []

N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives

    Compound Description: This series of compounds represents a class of P-glycoprotein inhibitors designed to reverse multidrug resistance. These compounds are characterized by a phthalazine moiety linked to the 6,7-dimethoxy-3,4-dihydroisoquinoline core through an ethylphenyl bridge. []

    Relevance: These compounds are structurally related to 6,7-dimethoxy-3,4-dihydroisoquinoline, incorporating the core structure as a key pharmacophore. Linking the phthalazine moiety through an ethylphenyl bridge highlights the exploration of structural modifications to enhance the P-gp inhibitory activity and potentially overcome multidrug resistance. []

6-Methoxy-2-oxoquinoline-3,4-dicarbonitriles and 6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitriles

    Compound Description: This research focused on synthesizing and investigating the fluorescent properties of 6-methoxy- and 6,7-dimethoxy-substituted 2-oxoquinoline-3,4-dicarbonitriles. The study revealed that the 6,7-dimethoxy derivatives exhibited superior fluorescence properties, making them promising candidates for applications requiring fluorescent probes. []

    Relevance: While not containing the complete 6,7-dimethoxy-3,4-dihydroisoquinoline structure, these compounds share a significant structural similarity due to the 6,7-dimethoxyquinoline moiety. This resemblance suggests a potential overlap in their photophysical properties and highlights the impact of the 6,7-dimethoxy substitution pattern on fluorescence behavior. []

N-substituted 6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolyl-1-acetic acid amides

    Compound Description: This research describes a three-component synthesis of N-substituted 6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolyl-1-acetic acid amides. The approach provides an efficient route to access a diverse range of these compounds by varying the substituents on the nitrogen atom and potentially exploring their biological activities. []

    Relevance: These compounds are structurally related to 6,7-dimethoxy-3,4-dihydroisoquinoline, featuring the core structure with modifications. The introduction of a 1-acetic acid amide moiety and dimethyl groups at position 3 highlights the use of the core scaffold as a building block for exploring structure-activity relationships and potential therapeutic applications. []

6-Methoxy-7-hydroxy-isoquinoline derivatives

    Compound Description: This research focused on the synthesis of 6-methoxy-7-hydroxy-isoquinoline derivatives by selective ether cleavage of the corresponding 6,7-dimethoxy-substituted 3,4-dihydroisoquinolines and isoquinolines using hydrobromic acid. This selective demethylation method provides access to valuable intermediates for synthesizing biologically active compounds. []

    Relevance: These compounds are directly derived from 6,7-dimethoxy-3,4-dihydroisoquinoline via a selective demethylation reaction. The presence of the 6-methoxy-7-hydroxy substitution pattern highlights the potential for further derivatization and modification of the core structure, broadening its synthetic applications. []

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound represents a chiral tetrahydroisoquinoline derivative synthesized enantiospecifically from (+)-(S)-2-methylamino-1-phenylethanol (halostachine). The synthesis involves acid-promoted cyclization with retention of configuration, providing access to the enantiomerically pure compound. []

    Relevance: This compound shares the core structure of 6,7-dimethoxy-3,4-dihydroisoquinoline in its reduced tetrahydroisoquinoline form with additional methyl and phenyl substitutions. This example highlights the synthetic utility of the core structure and its application in preparing enantiomerically pure compounds with potential biological activities. []

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derived N-Acyliminium Ion

    Compound Description: This study investigates the generation, crystal structure, and trapping reactions of a chiral 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-derived N-acyliminium ion. The research explored its reactivity with silyl nucleophiles, elucidating stereochemical outcomes and potential applications in asymmetric synthesis. []

    Relevance: This work directly utilizes a derivative of 6,7-dimethoxy-3,4-dihydroisoquinoline, exploring the chemistry of its corresponding N-acyliminium ion. The study provides insights into the reactivity and stereoselectivity of this intermediate, highlighting its potential in synthesizing complex molecules. []

6,7-Dimethoxy-1-[(ortho; and para‐R)‐phenyl]‐3,4‐dihydroisoquinolines

    Compound Description: This series of compounds encompasses eleven novel 6,7-dimethoxy-1-[(ortho, and para-R)-phenyl]-3,4-dihydroisoquinolines synthesized and characterized for potential pharmacological activity. The study involved structural confirmation using spectroscopic techniques, suggesting potential applications in medicinal chemistry. []

    Relevance: These compounds are structurally analogous to 6,7-dimethoxy-3,4-dihydroisoquinoline, sharing the core structure with variations in the phenyl ring substituents at position 1. This modification highlights the exploration of structure-activity relationships and the potential for fine-tuning the compound's properties by varying the substituents. []

4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-methyl-1,4-dihydro-3(2H)isoquinolone

  • Relevance: Although the synthesis targeted a different compound, it highlights the reactivity and potential for unexpected rearrangements of compounds structurally related to 6,7-dimethoxy-3,4-dihydroisoquinoline. This information is valuable for understanding the limitations and potential side reactions when modifying this core structure. []

Properties

CAS Number

439095-32-6

Product Name

6,7-Dimethoxy-3,4-dihydroquinoline

IUPAC Name

6,7-dimethoxy-3,4-dihydroquinoline

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h5-7H,3-4H2,1-2H3

InChI Key

HQQKWPCPZKVOKB-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCC=N2)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CCC=N2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.